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Compound of Interest

Compound Name: 2,6-Difluorobenzoyl chloride

Cat. No.: B147559

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
2,6-difluorobenzoyl chloride (CAS No. 18063-02-0). Due to the limited availability of
experimentally derived NMR data in public databases, this document presents a combination of
reported data, predicted spectroscopic values based on analogous compounds, and
generalized experimental protocols for acquiring such data.

Physicochemical Properties

2,6-Difluorobenzoyl chloride is a colorless to pale yellow liquid with a pungent odor.[1][2] It is
an aromatic acyl chloride that is sensitive to moisture and serves as a reactive intermediate in
the synthesis of various pharmaceuticals and agrochemicals.[1]

Property Value Reference
Molecular Formula C7HsCIF20 [3][4]
Molecular Weight 176.548 g/mol [3]

CAS Number 18063-02-0 [31[4]
Boiling Point 72-77 °C at 13 mmHg [4]

Density 1.404 g/mL at 25 °C [4]
Refractive Index n20/D 1.501 [4]
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Spectroscopic Data
Infrared (IR) Spectroscopy

An experimental gas-phase IR spectrum for 2,6-difluorobenzoyl chloride is available from the
NIST/EPA Gas-Phase Infrared Database.[3] Key absorptions are expected for the carbonyl
(C=0) stretching, C-F stretching, and aromatic C-H and C=C stretching vibrations.

Functional Group Expected Wavenumber (cm™?)
C=0 (acid chloride) ~1750-1800
Ar-F ~1200-1300
Ar C=C ~1400-1600
Ar C-H ~3000-3100

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental *H, 13C, and *°F NMR data for 2,6-difluorobenzoyl chloride are not readily
available in the surveyed literature. The following tables provide predicted chemical shifts and
coupling patterns based on data from structurally similar compounds, such as 2,6-
difluorobenzyl chloride[5][6][7], 2,4-difluorobenzoyl chloride[8], and general principles of NMR
spectroscopy.

Predicted *H NMR Data

- Predicted Chemical Predicted Predicted Coupling
roton

Shift (6, ppm) Multiplicity Constant (J, Hz)
H-3, H-5 7.0-7.2 Triplet ~8-10 (3JHH)
H-4 7.4-7.6 Multiplet

Predicted 3C NMR Data
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T Predicted Chemical Predicted Predicted Coupling
arbon
Shift (6, ppm) Multiplicity Constant (J, Hz)
C=0 165 - 170 Triplet 2JCF ~ 20-30
C-1 115-120 Multiplet
1JCF ~ 240-260,
C-2,C-6 160 - 165 Doublet of Doublets
3JCCF ~ 5-10
C-3,C-5 112 - 115 Doublet 2JCCF ~ 15-25
C-4 130 - 135 Triplet 3JCCCF ~ 5-10
Predicted *°F NMR Data
) Predicted Chemical Shift . o
Fluorine Predicted Multiplicity
(3, ppm)
F-2, F-6 -110to -130 Multiplet

Note: 1°F NMR chemical shifts are referenced to CFCls.

Mass Spectrometry (MS)

While a specific mass spectrum for 2,6-difluorobenzoyl chloride was not found, the expected
molecular ion peak [M]* would be observed at m/z = 176, with an isotopic peak [M+2]* at m/z =
178 due to the presence of 3’Cl. Key fragmentation patterns would likely involve the loss of ClI
(m/z =141) and CO (m/z = 113).

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 2,6-difluorobenzoyl
chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2,6-difluorobenzoyl chloride in a
suitable deuterated solvent (e.g., CDCIs, Acetone-ds) in a standard 5 mm NMR tube. The
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use of an inert atmosphere is recommended due to the compound's moisture sensitivity.

'H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer.
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32
scans.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a
good signal-to-noise ratio.

19F NMR Acquisition: Acquire the fluorine spectrum. *°F NMR is a highly sensitive nucleus,
and a sufficient spectrum can often be obtained with a small number of scans.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the
compound between two salt plates (e.g., NaCl or KBr).

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)
spectrometer, typically over a range of 4000-400 cm~*. A background spectrum should be
recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.
For a volatile compound like this, a Gas Chromatography-Mass Spectrometry (GC-MS)
interface is ideal.

lonization: Use Electron Impact (El) ionization at 70 eV to generate fragment ions and a
molecular ion peak.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of 2,6-Difluorobenzoyl chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Difluorobenzoyl Chloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147559#2-6-difluorobenzoyl-chloride-spectroscopic-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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